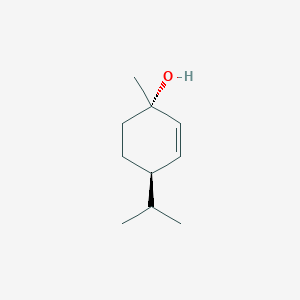

cis-p-Menth-2-en-1-ol

Description

Contextualization within Monoterpenoid Chemistry

cis-p-Menth-2-en-1-ol is classified as a menthane monoterpenoid. foodb.ca Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units, forming a C10 skeleton. Specifically, p-menthane (B155814) monoterpenoids are characterized by a cyclohexane (B81311) ring with a methyl group at the 1-position and an isopropyl group at the 4-position. foodb.ca This fundamental structure is shared by many well-known compounds, such as menthol, limonene (B3431351), and carvone (B1668592). researchgate.net

These compounds are significant components of essential oils and are known for their aromatic properties and biological activities. mdpi.comontosight.ai They play vital roles in plants, including acting as chemical defenses against pathogens and herbivores. researchgate.net The study of p-menthane derivatives like this compound contributes to a broader understanding of terpenoid biosynthesis, metabolism, and ecological functions. researchgate.netmdpi.com

Significance of Stereochemistry in p-Menthane Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the chemistry of p-menthane derivatives. The biological activity and sensory properties of these compounds are often highly dependent on their specific stereoisomers. mdpi.commdpi.com For instance, the different stereoisomers of carvone are responsible for the distinct scents of spearmint and caraway. researchgate.net

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. ontosight.ai The "cis" designation in its name refers to the relative orientation of the methyl and isopropyl groups on the cyclohexane ring, indicating they are on the same side of the ring. researchgate.net The specific enantiomer, (1S,4R)-p-menth-2-en-1-ol, has been identified as a crucial aggregation pheromone for the oak ambrosia beetle, Platypus quercivorus, and is also known as quercivorol. researchgate.netresearchgate.net The precise stereochemistry is critical for its function as a chemical messenger in this ecological interaction. Research has shown that different stereoisomers can elicit different biological responses, highlighting the need for stereoselective synthesis and analysis in this field. mdpi.comresearchgate.net

Overview of Research Trajectories for this compound

Initial research on this compound focused on its isolation and identification from natural sources, such as the essential oils of various plants. Subsequent investigations were driven by its discovery as an insect pheromone, which opened up avenues in chemical ecology and pest management research. researchgate.net

A significant area of research has been the development of synthetic routes to produce this compound and its stereoisomers. These synthetic efforts are crucial for obtaining sufficient quantities of the pure compound for biological testing and potential practical applications. researchgate.netchemicalbook.com Methods for its synthesis include the reduction of p-menth-2-en-1-al and the hydrolysis of p-menth-2-en-1-yl acetate (B1210297). ontosight.ai

Furthermore, biotransformation studies using microorganisms and insects are exploring alternative, environmentally friendly methods for producing valuable p-menthane derivatives. mdpi.comnih.gov These enzymatic reactions can offer high stereoselectivity, which is often difficult to achieve through traditional chemical synthesis. nih.gov Analytical techniques, particularly gas chromatography and nuclear magnetic resonance spectroscopy, are essential tools for separating, identifying, and characterizing the different stereoisomers of p-menthane derivatives like this compound. researchgate.netnist.gov

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H18O | ontosight.ainih.gov |

| Molecular Weight | 154.25 g/mol | ontosight.ainih.gov |

| CAS Number | 29803-81-4 | foodb.canih.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Minty | ontosight.ai |

| Solubility | Practically insoluble in water | foodb.ca |

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1S,4R)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,8-9,11H,5,7H2,1-3H3/t9-,10-/m1/s1 |

InChI Key |

IZXYHAXVIZHGJV-NXEZZACHSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@](C=C1)(C)O |

Canonical SMILES |

CC(C)C1CCC(C=C1)(C)O |

Synonyms |

p-menth-2-en-1-ol quercivorol |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Distribution in Botanical Sources

cis-p-Menth-2-en-1-ol is a naturally occurring monoterpenoid found within the essential oils of numerous plants. Its presence is a reflection of the complex secondary metabolism within these botanical sources.

The distribution of p-menthane (B155814) monoterpenes, the chemical class to which this compound belongs, is widespread across the plant kingdom. nih.gov They are notably dominant constituents in the essential oils of plants from several commercially important families. nih.gov

Lamiaceae (Mint Family): This family is a well-documented source of p-menthane derivatives. For instance, this compound has been identified in studies involving Peppermint (Mentha x piperita), a hybrid mint species. nih.govresearchgate.net The essential oils from the genus Mentha are particularly rich in these types of compounds. nih.govresearchgate.net Another related compound, cis-p-menth-2-ene-1,8-diol, has been found in the hydrosol of Melissa officinalis (lemon balm), also a member of the Lamiaceae family. researchgate.net

Rutaceae (Rue Family): This family, which includes citrus fruits, is a known producer of p-menthane monoterpenes. nih.gov Specifically, this compound has been reported as a constituent in Zanthoxylum schinifolium, also known as Japanese prickly ash. nih.gov

Myrtaceae (Myrtle Family): The genus Eucalyptus within this family is recognized for producing essential oils rich in p-menthane monoterpenes, indicating the potential for related compounds like this compound to be present. nih.gov

Outside of these specified families, the compound has also been identified in other botanical sources such as Sequoia sempervirens (coast redwood). nih.gov

The quantity and even the presence of specific chemical constituents like this compound in a plant's essential oil are not static. These factors are subject to significant variation based on both genetic and environmental factors. mdpi.com

Research has shown that the chemical composition of essential oils can differ markedly depending on the geographical location where the plant is harvested. mdpi.comresearchgate.net Climatic and edaphic (soil) conditions exert a strong influence on plant development and secondary metabolite production. mdpi.com This chemo-geographical variability can lead to the recognition of different chemotypes within the same species, where the dominant chemical compounds vary by region. mdpi.com

Biosynthetic Pathways and Precursors

The formation of this compound is a result of the isoprenoid biosynthesis pathway, a fundamental process in plant metabolism responsible for a vast and diverse class of natural products. nih.govpreachbio.com

All isoprenoids, including monoterpenes, are synthesized from two five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. nih.govtandfonline.com Monoterpenes, as C10 compounds, are typically formed in the plastids via the MEP pathway. tandfonline.com

The biosynthesis of p-menthane monoterpenes in plants like mint begins with the formation of geranyl diphosphate (GPP), a C10 intermediate. nih.gov GPP is then cyclized by the enzyme limonene (B3431351) synthase to form the pivotal precursor, limonene. nih.govnih.gov Following its formation, limonene undergoes a series of subsequent modifications, primarily hydroxylations and redox reactions, to generate the diverse array of p-menthane derivatives found in nature. nih.gov The formation of an alcohol like this compound is thus understood to be derived from the limonene scaffold.

The specific chemical transformations in the biosynthesis of p-menthane monoterpenes are catalyzed by highly specific enzymes. After the initial synthesis of the limonene backbone by limonene synthase, the next critical steps involve hydroxylation reactions. nih.gov

These reactions are predominantly catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net In Mentha species, the regioselectivity of these enzymes is a key determinant of the final products. For example, limonene-3-hydroxylase introduces a hydroxyl group at the C3 position of limonene to produce (-)-trans-isopiperitenol, a precursor to menthol. nih.gov In contrast, limonene-6-hydroxylase acts on the C6 position to yield (-)-trans-carveol, a precursor to carvone (B1668592). nih.govtandfonline.com

Following hydroxylation, the pathway involves further enzymatic steps, including the actions of dehydrogenases and reductases, to yield the final monoterpenoid products. nih.govacs.org The formation of this compound would necessitate a specific sequence of these enzymatic reactions, starting with the hydroxylation of a limonene or related p-menthene precursor at the C1 position.

Advanced Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches

A primary and well-documented method for the synthesis of cis-p-menth-2-en-1-ol involves the base-mediated ring-opening of epoxide precursors, specifically derivatives of 7-oxabicyclo[4.1.0]heptane. chemicalbook.com For instance, (4S)-1-methyl-4-(1-methylethyl)-7-oxabicyclo[4.1.0]heptane serves as a key starting material. chemicalbook.com The reaction is facilitated by a strong base, such as sodium 2-heptanoxide, which acts as a nucleophile attacking the strained epoxide ring. chemicalbook.com

This reaction typically proceeds via an SN2 mechanism, where the alkoxide ion displaces the oxygen atom of the epoxide. The stereochemistry of the starting epoxide is crucial; the cis configuration of the epoxide dictates the stereoselective formation of this compound. This regioselective and stereoselective opening of the epoxide ring is a key step in controlling the final product's isomeric purity. google.comgoogle.com The attack of the nucleophile generally occurs at the less sterically hindered carbon of the epoxide, leading to the desired alcohol with retention of stereochemistry at the carbon bearing the methyl group. universiteitleiden.nl

It's important to note that the reaction conditions must be carefully optimized to suppress competing elimination reactions and rearrangements, which can lead to the formation of undesired byproducts like alkenes and dimers.

Table 1: Synthesis of cis-p-Menth-2-en-1-ol via Epoxide Ring-Opening

| Precursor | Reagent | Product | Reported Yield | Reference |

| (4S)-1-methyl-4-(1-methylethyl)-7-oxabicyclo[4.1.0]heptane | Sodium 2-heptanoxide | This compound | 12.1% | chemicalbook.com |

The choice of catalytic system and reaction conditions plays a pivotal role in the synthesis of this compound, influencing both yield and selectivity. Acid-catalyzed dehydration of terpineol (B192494) precursors, such as terpinen-4-ol, using sulfuric acid in hydrocarbon solvents can also lead to the formation of related p-menthene structures, although this is a different pathway than the epoxide opening.

In the context of epoxide ring-opening, the base catalyst is critical. Sodium 2-heptanoxide has been effectively used to promote the nucleophilic attack on the epoxide ring. chemicalbook.com The reaction is typically carried out at elevated temperatures, for example, at 140°C for 14 hours. chemicalbook.com The choice of solvent is also a key parameter. While various solvents can be used, the reaction conditions must be fine-tuned to maximize the yield of the desired cis-isomer and minimize the formation of the trans-isomer and other byproducts. chemicalbook.com Research by Kashiwagi et al. (2006) reported a 12.1% yield of this compound alongside 11.4% of the trans-isomer under specific conditions, highlighting the competitive nature of the reaction pathways. chemicalbook.com

Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) are also known to catalyze the ring-opening of epoxides, although the mechanism and resulting products can differ significantly from base-catalyzed reactions. sci-hub.se The interaction of the Lewis acid with the epoxide oxygen facilitates ring-opening, and the regioselectivity is influenced by the electronic and steric properties of the epoxide. sci-hub.se

Table 2: Key Reaction Parameters for cis-p-Menth-2-en-1-ol Synthesis

| Parameter | Condition | Effect on Reaction | Reference |

| Catalyst | Sodium 2-heptanoxide | Promotes nucleophilic attack on the epoxide ring. | chemicalbook.com |

| Temperature | 140°C | Influences reaction rate and selectivity. | chemicalbook.com |

| Reaction Time | 14 hours | Affects the extent of conversion. | chemicalbook.com |

| Solvent | Various | Can influence the ratio of cis to trans isomers. | chemicalbook.com |

Achieving high enantiomeric purity is a significant goal in the synthesis of this compound, and this is often accomplished through asymmetric catalysis. Chiral ligands, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), are widely employed to induce stereoselectivity in various chemical transformations. nih.govsigmaaldrich.com While specific applications of BINOL-derived catalysts for the direct synthesis of this compound are not extensively detailed in the provided context, the principle of their use in asymmetric synthesis is well-established. nih.gov

These chiral catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.gov For instance, in reactions involving the reduction of a ketone precursor to an alcohol, a chiral catalyst can direct the hydride attack to one face of the carbonyl group, leading to a high enantiomeric excess (ee) of the desired alcohol. The effectiveness of such catalysts often depends on the steric and electronic properties of both the ligand and the substrate. nih.gov The use of chiral phosphoric acids derived from BINOL has shown success in achieving site-selectivity in the acylation of polyols, a related concept of differentiating between similar functional groups within a molecule. nih.gov

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of this compound, several natural monoterpenes serve as excellent chiral precursors.

(R)-Limonene, a widely available and inexpensive terpene, has been used to synthesize (1R,4S)-p-menth-2-en-1-ol. researchgate.netffpri.go.jp The synthesis involves a series of transformations that preserve or invert the stereochemistry at the chiral centers to arrive at the target molecule. researchgate.netffpri.go.jp

(S)-Perillyl alcohol is another valuable starting material. It has been successfully converted to (1S,4R)-p-menth-2-en-1-ol, also known as quercivorol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus. researchgate.netffpri.go.jp This synthesis demonstrates the utility of perillyl alcohol in accessing a specific, biologically active enantiomer of p-menth-2-en-1-ol. researchgate.netffpri.go.jp A synthesis of (S)-(-)-perillyl alcohol with 88% enantiomeric excess has been achieved from (S)-(-)-β-pinene. mdpi.com

Cryptone, a cyclic ketone, also serves as a precursor. Racemic this compound has been synthesized from (±)-cryptone. researchgate.netffpri.go.jp Furthermore, (R)-cryptone, derived from (S)-perillyl alcohol in a multi-step process, can be treated with methyllithium (B1224462) to yield (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol. researchgate.net

Table 3: Chiral Pool Precursors for cis-p-Menth-2-en-1-ol Synthesis

| Chiral Precursor | Target Enantiomer/Isomer | Purity Achieved | Reference |

| (R)-Limonene | (1R,4S)-p-Menth-2-en-1-ol | 95.4% chemical purity, 96.1% optical purity | researchgate.netffpri.go.jp |

| (S)-Perillyl Alcohol | (1S,4R)-p-Menth-2-en-1-ol (quercivorol) | 92.0% chemical purity, 96.0% optical purity | researchgate.netffpri.go.jp |

| (±)-Cryptone | Racemic this compound | 79.8% chemical purity (containing 4.1% trans-isomer) | researchgate.netffpri.go.jp |

Asymmetric Synthesis for Enantiomeric Purity

Computational Modeling for Stereocontrol

Computational modeling plays a crucial role in predicting and understanding the stereochemical outcomes of synthetic reactions leading to p-menthane (B155814) derivatives. While specific computational studies solely focused on this compound are not extensively detailed in the provided results, the principles of stereocontrol in related systems are informative. For instance, in the synthesis of other complex cyclic molecules, computational methods are used to predict the transition states and energy barriers of different reaction pathways, thereby guiding the choice of reagents and conditions to favor the formation of a desired stereoisomer. nih.gov

The stereocontrol in the synthesis of diterpenes within the Lamiaceae family, for example, has been rationalized through the understanding of the active sites of terpene synthase (TPS) enzymes. nih.gov These enzymes, through specific amino acid residues, create a chiral environment that directs the cyclization of the precursor, geranylgeranyl diphosphate (B83284), into specific stereoisomers. nih.gov While not a direct computational model for the synthesis of this compound, this highlights how understanding the steric and electronic factors within a catalyst's active site, whether a chemical catalyst or an enzyme, is key to controlling stereochemistry. Such principles are applicable to designing synthetic routes to specific isomers of p-menth-2-en-1-ol.

Chemoenzymatic and Biotransformation Strategies

The use of biological systems, including whole microbial cells and isolated enzymes, offers a powerful and environmentally friendly approach to produce this compound and its stereoisomers with high selectivity. These methods are often grouped under the terms biotransformation or chemoenzymatic synthesis. nih.gov

Microorganisms are capable of transforming various monoterpenes into a range of valuable derivatives. mdpi.com For instance, the biotransformation of (-)-(R)-α-phellandrene by various microorganisms, including bacteria, fungi, and yeasts, has been shown to produce this compound as one of the metabolites. nih.gov This highlights the potential of using readily available monoterpenes as starting materials for microbial production of this compound.

The enzymatic systems within these microorganisms, such as cytochrome P450 monooxygenases, are responsible for the hydroxylation of the terpene backbone at specific positions. mdpi.com For example, the transformation of limonene (B3431351) by Pseudomonas putida involves a monooxygenase that initiates the oxidation process. mdpi.com Similarly, the biotransformation of (-)-menthol by Mucor ramannianus can yield trans-p-menth-2-en-1-ol, a stereoisomer of the target compound. researchgate.net A chemoenzymatic approach has also been described for the synthesis of intermediates in the peppermint monoterpenoid biosynthetic pathway, demonstrating the power of combining chemical and enzymatic steps. researchgate.net

| Substrate | Biocatalyst | Major Products | Reference |

| (-)-(R)-α-Phellandrene | Various microorganisms | This compound, 6-hydroxypiperitone, α-phellandrene epoxide, carvotanacetone | nih.gov |

| (-)-Menthol | Mucor ramannianus | trans-p-Menth-2-en-1-ol, trans-p-menthan-8-ol, sabinane, p-menthane-3,8-diol, isomenthol, 1,8-cineole | researchgate.net |

| (+)-Isopulegol | Chemical/Enzymatic Steps | (-)-Isopiperitenone, (+)-cis-Isopulegone | researchgate.net |

A key advantage of biocatalysis is the high degree of regio- and enantioselectivity that can be achieved, which is often difficult to replicate with traditional chemical methods. mdpi.com Enzymes, with their well-defined three-dimensional active sites, can distinguish between different positions on a substrate molecule (regioselectivity) and between enantiomers (enantioselectivity).

For example, the biotransformation of γ-terpinene can be highly regio- and enantioselective, with the introduction of a hydroxyl group at the C9 position leading to alcohols with high enantiomeric excess (ee). mdpi.com While this specific example does not produce this compound, it illustrates the principle of selective biocatalytic hydroxylation. The stereochemistry of the final product in biocatalytic reactions is dictated by the specific enzyme used. For instance, Baeyer-Villiger monooxygenases (BVMOs) are known for their ability to perform stereoselective oxidations, where the regioselectivity is influenced by both electronic effects and the steric constraints of the enzyme's active site. acs.org This high level of control is crucial for producing specific stereoisomers of p-menth-2-en-1-ol for applications where biological activity is dependent on a particular configuration, such as in pheromones.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is centered around its two main functional groups: the hydroxyl group and the carbon-carbon double bond. These sites allow for a variety of chemical transformations.

Oxidation: The hydroxyl group of this compound can be oxidized to a ketone, yielding the corresponding p-menth-2-en-1-one. Various oxidizing agents can be employed for this transformation. The double bond can also be targeted for oxidation, for example, through epoxidation to form an epoxide ring.

Reduction: The carbon-carbon double bond in this compound can be reduced through catalytic hydrogenation to yield the corresponding saturated p-menthan-1-ol. The choice of catalyst can influence the stereochemical outcome of this reaction.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Oxidation | Oxidizing agents | p-Menth-2-en-1-one | |

| Reduction | H₂/Catalyst | p-Menthan-1-ol |

The hydroxyl group of this compound is a key site for substitution and functionalization reactions. It can undergo nucleophilic substitution, allowing for its replacement with other functional groups. smolecule.com For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functionalities onto the p-menthane skeleton.

Esterification is another common reaction of the hydroxyl group, leading to the formation of esters with various carboxylic acids. These derivatization reactions are crucial for creating a diverse library of compounds for further study and application.

Exploration of this compound as a Synthetic Intermediate

The unique structural framework of this compound and related p-menthane derivatives renders them valuable as chiral building blocks in the synthesis of more complex organic compounds. The inherent stereochemistry and functional groups of these monoterpenoids can be strategically manipulated to construct intricate molecular architectures, including other natural products and pharmacologically active molecules. Their utility as synthetic intermediates stems from the ability to undergo various chemical transformations such as oxidations, reductions, substitutions, and ring-opening reactions, allowing for the introduction of new functionalities and the formation of complex target structures. mdpi.com

Research has demonstrated that the p-menthane skeleton is a versatile scaffold for stereoselective synthesis. For instance, lipase-mediated resolution can produce enantioenriched p-menthane terpenes that serve as starting materials for other terpenes and bisabolane (B3257923) sesquiterpenes. mdpi.com The defined stereocenters in these intermediates guide the formation of specific isomers in subsequent reactions, a critical aspect in the synthesis of bioactive molecules where biological activity is often dependent on precise stereochemistry.

A prominent example of a p-menthane derivative serving as a key intermediate is in the synthesis of Δ⁹-Tetrahydrocannabinol (THC), a biologically active component of cannabis. google.com Many synthetic routes to THC utilize (+)-p-mentha-2,8-diene-1-ol, an analog of this compound, as a crucial precursor. google.com The synthesis often begins with (+)-limonene oxide, which undergoes a regio- and stereoselective epoxide ring-opening to form the desired p-menthane diol structure. google.com This transformation highlights the utility of strained epoxide rings in p-menthane systems for introducing nucleophiles in a controlled manner. google.com

Furthermore, specific isomers of p-menth-2-en-1-ol itself are synthesized for use in targeted applications. The (1S,4R) isomer, also known as quercivorol, has been synthesized from (S)-perillyl alcohol, while the racemic mixture of this compound can be prepared from (±)-cryptone. researchgate.net These synthetic routes provide access to specific stereoisomers that can be used as starting points for further chemical elaboration.

The table below summarizes examples of complex compounds synthesized using p-menthane intermediates, showcasing the versatility of this structural class in organic synthesis.

Table 1: Synthesis of Complex Compounds from p-Menthane Intermediates

| Starting Intermediate | Synthetic Target | Key Transformation |

|---|---|---|

| (+)-Limonene oxide | Δ⁹-Tetrahydrocannabinol (THC) google.com | Regio- and stereoselective opening of the epoxide ring. google.com |

| (S)-Perillyl alcohol | (1S,4R)-p-menth-2-en-1-ol (Quercivorol) researchgate.net | Not detailed in source |

| (±)-Cryptone | Racemic this compound researchgate.net | Not detailed in source |

| 4-Alkylcyclohexanones | cis-p-Menthane-1,7-diol and cis-p-Menthane-1,7,8-triol nih.gov | MeHNL-catalyzed HCN addition followed by chemical transformation of the cyano group. nih.gov |

The chemical transformations applied to these intermediates are critical for achieving the desired final product. The following table details some of the key reactions involved.

Table 2: Key Chemical Transformations of p-Menthane Intermediates

| Reaction Type | Description | Example Application |

|---|---|---|

| Epoxide Ring Opening | A nucleophile attacks and opens the strained three-membered epoxide ring, often with high regio- and stereoselectivity. google.com | The conversion of (+)-limonene oxide to an amino alcohol intermediate en route to (+)-p-mentha-2-8-diene-1-ol for THC synthesis. google.com |

| Catalytic Hydrogenation | The saturation of carbon-carbon double bonds using a catalyst such as Palladium on carbon (Pd-C). | Reduction of double bonds in cis-p-Mentha-1(7),8-dien-2-ol to yield more saturated compounds. |

| Cyanohydrin Formation & Transformation | Addition of HCN to a ketone, followed by the chemical conversion of the resulting nitrile group into other functionalities like a hydroxymethyl group. nih.gov | Synthesis of cis-p-menthane diols from 4-isopropylcyclohexanone. nih.gov |

These examples underscore the strategic importance of this compound and its structural relatives as versatile intermediates, providing efficient and stereocontrolled pathways to a range of complex and valuable organic molecules.

Structural Elucidation and Advanced Spectroscopic Characterization

Elucidation of Absolute and Relative Stereochemistry

The precise spatial arrangement of atoms in cis-p-menth-2-en-1-ol is critical for understanding its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for this purpose.

NMR spectroscopy is a cornerstone technique for determining the stereochemistry of this compound. By analyzing the coupling constants and Nuclear Overhauser Effect (NOE) correlations, the relative positions of the protons in the molecule can be established.

Coupling Constant Analysis: The magnitude of the coupling constant (J-value) between adjacent protons provides information about their dihedral angle. In the cyclohexene (B86901) ring of this compound, the coupling constants between protons on adjacent carbons can differentiate between cis and trans isomers. For instance, the coupling constant for vinylic hydrogens in a cis configuration typically ranges from 6-15 Hz, while a trans configuration shows a larger coupling constant of 11-18 Hz. libretexts.org Analysis of the 1H NMR spectrum allows for the assignment of the relative stereochemistry of the hydroxyl and isopropyl groups.

NOE Correlations: Nuclear Overhauser Effect (NOE) spectroscopy identifies protons that are close in space, regardless of whether they are bonded. For this compound, NOE correlations can confirm the cis relationship between the methyl group at C-1 and the isopropyl group at C-4. The observation of an NOE between the protons of the methyl group and the proton at C-4 would provide strong evidence for their cis orientation.

A comparison of the ¹³C NMR spectra of different stereoisomers of p-menth-2-en-1-ol further supports the assignment of the relative and absolute configurations. researchgate.net For example, the chemical shifts of C-1 and C-2 in one stereoisomer were observed at 133.9 and 133.6 ppm, respectively, which were similar to the olefinic carbon signals of cis-(S,S)-menthenol (133.5 and 133.8 ppm) and cis-(R,R)-menthenol (133.0 and 133.4 ppm). researchgate.net

| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

|---|---|---|

| 1 | - | 73.9 |

| 2 | 5.67 (d, J=11 Hz) | 133.1 |

| 3 | 5.68 (d, J=11 Hz) | 133.4 |

| 4 | 2.67 (m) | 39.3 |

| 5 | 1.40-1.66 (m) | 28.65 |

| 6 | 1.80-1.86 (m) | 39.5 |

| 7 (C1-CH₃) | 1.28 (s) | 22.7 |

| 8 (C4-CH(CH₃)₂) | - | - |

| 9 (C4-CH(CH₃)₂) | - | - |

| 10 (C4-CH(CH₃)₂) | - | - |

While NMR provides information on relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. springernature.com This technique involves diffracting X-rays through a crystal of the compound. The resulting diffraction pattern allows for the creation of a three-dimensional electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined. springernature.com

For this compound, obtaining a crystalline derivative may be necessary to facilitate single-crystal X-ray analysis. The absolute configuration of a related triol was determined by single-crystal X-ray crystallography, which in turn confirmed the stereochemistry of the synthetic precursors. researchgate.net This demonstrates the power of X-ray crystallography in unambiguously assigning the absolute configuration of complex stereoisomers. researchgate.net

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for separating this compound from its isomers and for determining its enantiomeric and diastereomeric purity.

Chiral Gas Chromatography (GC) is a crucial technique for determining the enantiomeric excess (ee) of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The determination of the absolute configuration as (1S,4R)-p-menth-2-en-1-ol was achieved through chiral column gas chromatography analysis. One study reported the synthesis of (1S,4R)-p-menth-2-en-1-ol with a chemical purity of 92.0% and an optical purity of 96.0% ee, as determined by chiral GC. researchgate.net Another preparation of quercivorol, (1S,4R)-p-menth-2-en-1-ol, was found to be 99% pure by GC-FID with an enantiomeric purity of 98% ee determined by chiral GC-MS. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Various chiral columns are available, and the choice of column and operating conditions (e.g., temperature program, carrier gas flow rate) is critical for achieving optimal separation. tandfonline.com For example, a study on a related compound used a 10%AcTBDMSBCD+40%PentylTBDMSBCD column for chiral GLC analysis. tandfonline.com

| Compound | Chemical Purity (%) | Optical Purity (% ee) | Reference |

|---|---|---|---|

| (1S,4R)-p-menth-2-en-1-ol | 92.0 | 96.0 | researchgate.net |

| (1R,4S)-p-menth-2-en-1-ol | 95.4 | 96.1 | researchgate.net |

| (±)-cis-p-menth-2-en-1-ol | 79.8 (contains 4.1% trans isomer) | - | researchgate.net |

| (1S,4R)-p-menth-2-en-1-ol (Quercivorol) | 99 | 98 | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers of this compound. mdpi.com Diastereomers have different physical properties and can therefore be separated on a standard, achiral stationary phase, such as silica (B1680970) gel. mdpi.com The separation of diastereomeric esters of a related alcohol on silica gel has been reported with good resolution. mdpi.com

For the separation of enantiomers of this compound by HPLC, a chiral stationary phase is required. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of racemates. researchgate.net The choice of mobile phase and temperature can be optimized to improve the separation. researchgate.net Preparative HPLC can be used to isolate pure diastereomers or enantiomers for further analysis or use. mdpi.com

Two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.gov This is particularly useful for the analysis of complex mixtures containing numerous isomers, such as essential oils where this compound is often found. nih.govsemanticscholar.org

In GC×GC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This two-dimensional separation allows for the resolution of co-eluting peaks from the first dimension. GC×GC coupled with a time-of-flight mass spectrometer (TOFMS) provides both high-resolution separation and mass spectral data for confident peak identification. nih.gov This technique has been successfully used to identify hundreds of compounds in complex essential oil samples, including the detection of minor constituents that would be missed by conventional GC-MS. nih.gov

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry, particularly when coupled with chromatographic separation techniques, serves as a cornerstone for the structural elucidation and sensitive detection of this compound in complex matrices. Its ability to provide information on the molecular weight and fragmentation patterns is invaluable for confirming the identity of the compound and for analyzing trace quantities.

Gas Chromatography-Mass Spectrometry (GC-MS) with Spectral Libraries and Retention Indices

Gas chromatography-mass spectrometry (GC-MS) is a principal analytical technique for the identification of this compound, a volatile monoterpenoid. In this method, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺) and a series of characteristic fragment ions, which together form a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 154, corresponding to its molecular weight (C₁₀H₁₈O). boku.ac.atcncb.ac.cn The fragmentation pattern is key to its identification. Common fragment ions are observed at m/z values that result from the systematic breakdown of the parent molecule, providing structural clues.

For confident identification, the experimentally obtained mass spectrum is compared against spectral libraries, such as the NIST and Wiley libraries. However, since isomers can have very similar mass spectra, confirmation is significantly enhanced by using the Kovats Retention Index (RI). The RI is a relative measure of where a compound elutes from a GC column in relation to a series of n-alkane standards. This index is characteristic for a given compound on a specific stationary phase and under defined temperature programming conditions. The RI for this compound has been reported on various standard non-polar columns, aiding in its differentiation from its stereoisomers and other related monoterpenoids. nih.govmdpi.com For instance, on a BP-1 (100% dimethylpolysiloxane) column, its retention index has been documented as 1119. nih.gov

The combination of matching both the mass spectrum and the retention index provides a high degree of certainty in the identification of this compound, even in complex mixtures like essential oils or insect pheromone extracts. boku.ac.atcncb.ac.cn

Table 1: Reported Kovats Retention Indices for this compound

| Retention Index | GC Column Stationary Phase | Reference |

| 1119 | BP-1 (100% Dimethylpolysiloxane) | nih.gov |

| 1106 | Standard Non-polar | mdpi.com |

| 1118 | Standard Non-polar | mdpi.com |

| 1127 | Standard Non-polar | mdpi.com |

Isotopic Labeling for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the biosynthetic pathways leading to the formation of natural products like this compound. This method involves supplying a living organism, such as a plant or microorganism, with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ²H, or ¹⁸O). The organism then metabolizes this labeled precursor, incorporating the isotope into downstream products. By analyzing the final products with mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can deduce the sequence of biochemical reactions and identify the intermediates involved.

For monoterpenoids, including those with a p-menthane skeleton, biosynthesis typically begins with precursors from either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov To investigate the specific pathway leading to this compound, general precursors like ¹³CO₂ or isotopically labeled glucose (e.g., [1-¹³C]-glucose) can be administered. nih.gov The distribution of the ¹³C label in the resulting this compound molecule, as determined by MS and ¹³C-NMR, reveals which pathway was utilized and how the carbon skeleton was assembled.

More specific investigations can involve feeding the organism with isotopically labeled intermediates further down the proposed pathway, such as geranyl pyrophosphate (GPP), the universal precursor to monoterpenes. nih.gov For example, studies on the biosynthesis of other p-menthane monoterpenes have used specifically labeled GPP to track hydride shifts and cyclization mechanisms catalyzed by terpene synthase enzymes. cncb.ac.cnnih.gov The location and pattern of the isotopic label in the final product provide definitive evidence for specific enzymatic steps and the stereochemistry of the reactions. Although detailed isotopic labeling studies focusing exclusively on the biosynthesis of this compound are not extensively documented, the established methodologies used for closely related p-menthane monoterpenes provide a clear framework for how such an investigation would be conducted to elucidate its precise biosynthetic origins. nih.govnih.gov

Role in Chemical Ecology and Pheromone Research

Identification and Characterization as Pheromonal Components

cis-p-Menth-2-en-1-ol has been identified as a crucial component of the aggregation pheromone system in several ambrosia beetle species. ffpri.go.jpkyoto-u.ac.jp Notably, the specific stereoisomer (1S,4R)-p-menth-2-en-1-ol, also known as quercivorol, is the primary aggregation pheromone of the oak ambrosia beetle, Platypus quercivorus. ffpri.go.jpnih.gov This beetle is a significant pest, responsible for spreading Japanese oak wilt by vectoring the pathogenic fungus Raffaelea quercivora. ffpri.go.jpkyoto-u.ac.jp Male P. quercivorus initiate attacks on oak trees and release quercivorol to attract both males and females, leading to mass infestations. ffpri.go.jpkyoto-u.ac.jp

The discovery of quercivorol was a breakthrough in understanding the chemical ecology of this invasive species. It has since been found to be attractive to other ambrosia beetles as well, including species in the Euwallacea fornicatus species complex, which are also vectors of Fusarium dieback. nih.govbioone.org In some cases, the symbiotic fungi associated with these beetles are capable of producing components of the pheromone blend. For instance, odors from an artificial diet infested with Fusarium euwallaceae, a symbiont of the polyphagous shot hole borer, were found to contain quercivorol. nih.gov

| Beetle Species | Role of this compound | Associated Fungi |

| Platypus quercivorus (Oak Ambrosia Beetle) | Aggregation pheromone (quercivorol) released by males to attract conspecifics. ffpri.go.jpkyoto-u.ac.jp | Raffaelea quercivora ffpri.go.jpkyoto-u.ac.jp |

| Euwallacea fornicatus species complex (e.g., Polyphagous and Kuroshio Shot Hole Borers) | Attractant (quercivorol). nih.govbioone.org | Fusarium euwallaceae nih.gov |

The biological activity of p-menth-2-en-1-ol as a pheromone is highly dependent on its stereochemistry. The molecule has two chiral centers, meaning four possible stereoisomers exist. nih.gov Research has demonstrated that insects can distinguish between these stereoisomers, and their response is often specific to a single enantiomer or a precise ratio of enantiomers.

For Platypus quercivorus, the naturally produced aggregation pheromone was identified as (1S,4R)-p-menth-2-en-1-ol (quercivorol). ffpri.go.jptandfonline.com Field trapping experiments confirmed that this specific isomer is the main attractive component. ffpri.go.jp While synthetic racemic mixtures of this compound showed attraction, the activity is primarily attributed to the (1S,4R)-enantiomer. ffpri.go.jp The other enantiomers and diastereomers are less active or may even have inhibitory effects in some species.

In studies of the Euwallacea species complex, the composition of commercial quercivorol lures, which contain a mixture of p-menth-2-en-1-ol isomers, has been analyzed. nih.gov One analysis revealed a composition of two trans-isomers, (1R,4S)-p-menth-2-en-1-ol (48.12%) and (1S,4R)-p-menth-2-en-1-ol (39.97%), and two cis-isomers, (1R,4R)-p-menth-2-en-1-ol (4.95%) and (1S,4S)-p-menth-2-en-1-ol (3.98%). nih.gov The varying ratios of these isomers in different lure batches can affect the attraction of different beetle species, highlighting the importance of stereoisomeric purity and composition in pest management applications. nih.gov The high degree of specificity observed underscores the sophisticated chemical detection systems that have evolved in insects.

| Stereoisomer | Chemical Name | Role in Platypus quercivorus |

| (1S,4R)-p-menth-2-en-1-ol | Quercivorol | Main component of aggregation pheromone. ffpri.go.jptandfonline.com |

| (1R,4S)-p-menth-2-en-1-ol | Enantiomer of Quercivorol | Synthesized for comparative studies. ffpri.go.jpresearchgate.net |

| Racemic this compound | Mixture of (1S,4R) and (1R,4S) isomers | Used in field trapping experiments, shows attraction. ffpri.go.jp |

Mechanistic Investigations of Pheromone Biosynthesis

The biosynthesis of monoterpenoids like this compound in insects is a complex process. In many bark beetle species, these pheromones are produced de novo via the mevalonate (B85504) pathway or by modifying monoterpenes obtained from their host plants. science.gov For instance, some Ips bark beetles utilize host tree monoterpenes like myrcene (B1677589) and α-pinene as precursors for their pheromone components. science.gov

While the specific enzymatic steps for the production of this compound in ambrosia beetles are not fully elucidated, research into related microbial systems offers potential insights. Some fungi, including those symbiotic with insects, possess the enzymatic machinery to produce a variety of terpenes. oup.commdpi.com For example, the fungus Fusarium culmorum is known to produce both cis- and trans-p-menth-2-en-1-ol. oup.com The biosynthesis likely involves terpene synthases that catalyze the formation of the basic monoterpene skeleton, followed by specific hydroxylations by cytochrome P450 monooxygenases. mdpi.comsemanticscholar.org

In the case of Euwallacea ambrosia beetles, their symbiotic fungi have been shown to produce p-menth-2-en-1-ol isomers. nih.gov One study found that trans-p-menth-2-en-1-ol was produced by all six symbiotic fungi of Euwallacea perbrevis, while this compound was detected in the emissions from three of the symbionts. nih.gov This suggests that the beetles may acquire their pheromone or its precursors from their fungal partners. The synthesis of (1S,4R)- and (1R,4S)-p-menth-2-en-1-ol has been achieved in the lab starting from (S)- and (R)-limonene, respectively, indicating that limonene (B3431351) could be a natural precursor in biological systems. tandfonline.com

The persistence and active space of a pheromone in the environment are determined by its chemical stability and degradation kinetics. Factors such as temperature, UV radiation, and oxidation can affect the longevity of the pheromone signal. While specific studies on the degradation kinetics of this compound in an ecological context are limited, the general properties of monoterpenols suggest they are susceptible to oxidation and rearrangement.

The stability of pheromone components is crucial for their function. For instance, the release rates from lures used in trapping studies are carefully controlled to mimic the natural release from the insect and to ensure the signal remains effective over time. nih.gov In a study on symbiotic fungi of Euwallacea perbrevis, the emission of both cis- and trans-p-menth-2-en-1-ol peaked at day 7 and then gradually declined over a 90-day period, indicating a finite period of production and release in a culture system. nih.gov This temporal aspect of pheromone availability is a key factor in the chemical ecology of the insect-fungus symbiosis. Further research is needed to fully understand how environmental conditions impact the degradation of this compound and the implications for insect communication.

Theoretical and Computational Studies

Conformational Analysis and Energy Minimization

The three-dimensional structure of cis-p-Menth-2-en-1-ol, a substituted cyclohexene (B86901), is crucial for understanding its chemical behavior and interactions. Conformational analysis of similar p-menthane (B155814) structures reveals key features that dictate their stability.

The cyclohexene ring in related monoterpenoids typically adopts a half-chair conformation . nist.gov This conformation is stabilized by the presence of the C2-C3 double bond, which restricts the ring's flexibility compared to a saturated cyclohexane (B81311) ring that undergoes rapid chair-chair interconversion. nist.gov The conformational dynamics are therefore governed by the interplay between the steric hindrance of its substituents (the C1-methyl, C1-hydroxyl, and C4-isopropyl groups) and the inherent constraints of the half-chair ring. nist.gov

For this compound, the substituents at the C1 and C4 positions are on the same side of the ring. To achieve the lowest energy state, the molecule arranges its substituents to minimize unfavorable steric interactions. In similar cyclohexanol (B46403) systems, the hydroxyl group preferentially occupies an equatorial position to reduce 1,3-diaxial interactions with other ring atoms and substituents. nist.gov This preference is a dominant factor in determining the most stable conformer. The large isopropyl group at the C4 position also favors an equatorial orientation to minimize steric strain.

Computational methods, such as a combination of molecular dynamics (MD) simulations and quantum mechanics (QM), can be employed to explore the potential energy surface of the molecule. researchgate.net MD simulations can identify the most populated conformations by simulating the molecule's movement over time, while QM calculations can then be used to determine the precise energies and geometric parameters of these stable conformers. researchgate.net

Table 1: Predicted Conformational and Physicochemical Properties of p-Menth-2-en-1-ol Isomers

| Property | Predicted Value | Method/Source |

|---|---|---|

| Polar Surface Area (PSA) | 20.23 Ų | ChemAxon foodb.ca, Cactvs 3.4.6.11 nih.gov |

| logP (Octanol/Water Partition Coefficient) | 2.71 | ALOGPS foodb.ca |

| logP (Octanol/Water Partition Coefficient) | 2.37 | ChemAxon foodb.ca |

| Water Solubility | 0.24 g/L | ALOGPS foodb.ca |

| pKa (Strongest Acidic) | 18.17 | ChemAxon foodb.ca |

| Rotatable Bond Count | 1 | ChemAxon foodb.ca |

| Refractivity | 48.57 m³·mol⁻¹ | ChemAxon foodb.ca |

Electronic Structure and Reactivity Predictions

The electronic structure of this compound governs its reactivity. Computational studies on related p-menthane derivatives and other monoterpenoids show that electronic properties are key determinants of their biological activity and chemical behavior. nih.goviastate.edu

Quantum chemical analyses can be used to calculate various electronic descriptors. nih.gov For instance, the distribution of electron density, represented by electrostatic potential maps, can highlight electron-rich and electron-poor regions of the molecule. The oxygen atom of the hydroxyl group represents a region of high negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. nih.gov The double bond is also an electron-rich area, susceptible to addition reactions.

Quantitative Structure-Activity Relationship (QSAR) studies on monoterpenoids have demonstrated a strong correlation between electronic properties and biological effects like insecticidal activity. iastate.eduresearchgate.net Descriptors such as the electrotopological state (E-state) and Mulliken populations are used to quantify the electronic features essential for a molecule's toxicophore, the part of the molecule responsible for its toxic effects. iastate.eduresearchgate.net These studies indicate that reactivity is highly dependent on the electron accessibility at specific atoms. researchgate.net For example, in some models, toxicity increases as the electron-donating ability at key carbon centers increases. researchgate.net

The reactivity of this compound can be predicted based on its functional groups. The tertiary alcohol can undergo oxidation to form a ketone or participate in dehydration reactions, typically under acidic conditions, to yield dienes. The double bond is reactive towards electrophilic addition, such as halogenation or hydrohalogenation. Computational models can predict the likelihood and outcome of these reactions by calculating the activation energies for different potential pathways.

Reaction Mechanism Modeling (e.g., Density Functional Theory (DFT) Calculations of Transition States)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to model chemical reactions, providing detailed insights into reaction mechanisms, intermediates, and transition states. youtube.comresearchgate.net For terpenes, DFT calculations are frequently used to understand the complex cyclization and rearrangement reactions that form their diverse structures. rsc.orgd-nb.info

These reactions often proceed through high-energy carbocation intermediates . d-nb.infonih.gov For example, the biosynthesis of many monoterpenes from geranyl diphosphate (B83284) involves the formation of a carbocation that then undergoes a cascade of cyclizations and rearrangements. nih.govpnas.org DFT calculations can map the potential energy surface of these reactions, identifying the structures of transient intermediates and the transition states that connect them. d-nb.info

By calculating the energy of the transition state, chemists can determine the activation energy barrier for a reaction, which is crucial for predicting reaction rates and understanding why certain products are formed over others. rsc.orgd-nb.info For instance, in the acid-catalyzed dehydration of a terpene alcohol, DFT could be used to model the initial protonation of the hydroxyl group, the subsequent loss of water to form a carbocation, and the final deprotonation step to form an alkene. The calculations would reveal the lowest energy pathway and thus the most likely product.

While specific DFT studies modeling reactions of this compound are not widely published, the methodology is well-established for this class of compounds. researchgate.net Such calculations are invaluable for rationalizing observed product distributions, predicting the stereochemical outcome of reactions, and designing new synthetic routes or catalysts. rsc.org

Analytical Methodologies for Isolation and Quantification in Complex Matrices

Optimization of Extraction Techniques

The extraction of cis-p-Menth-2-en-1-ol is significantly influenced by the chosen methodology and its associated parameters. Hydrodistillation and solvent extraction are common methods, with their efficiency being highly dependent on specific operational conditions.

Hydrodistillation and Solvent Extraction Parameters

Hydrodistillation is a widely employed technique for extracting volatile compounds like this compound from plant materials. semanticscholar.org The optimization of hydrodistillation parameters is essential to maximize the yield and preserve the integrity of the target compound. Key parameters that are often optimized include extraction time and the ratio of water to plant material. researchgate.net For instance, in the hydrodistillation of Mentha spicata L., the optimal conditions were found to be an extraction time of 145.7 minutes and a water-to-plant mass ratio of 0.105 ml/g. researchgate.net

Enzyme-assisted hydrodistillation has also been explored to improve extraction efficiency. In a study on Wurfbainia villosa leaves, the use of cellulase (B1617823) was optimized. nih.gov The optimal conditions were determined to be an enzyme dosage of 2.2%, an enzymatic hydrolysis temperature of 49°C, a hydrolysis duration of 73 minutes, and a material-to-liquid ratio of 1:10.7 mg/mL. nih.gov These conditions resulted in a significant increase in the volatile oil yield compared to conventional hydrodistillation. nih.gov

Solvent extraction is another common method, and the choice of solvent is critical. researchgate.net Different solvents, such as hexane (B92381), chloroform (B151607), and methanol (B129727), can be used to extract a range of compounds based on their polarity. nih.gov For example, a study on Myristica fragrans showed that 70% ethanol (B145695) was more effective at extracting this compound (5.88%) compared to water (0.43%). semanticscholar.org

Table 1: Optimized Hydrodistillation Parameters for Essential Oil Extraction

| Plant Material | Optimized Parameter | Value | Reference |

|---|---|---|---|

| Mentha spicata L. | Extraction Time | 145.7 min | researchgate.net |

| Mentha spicata L. | Water to Plant Mass Ratio | 0.105 ml/g | researchgate.net |

| Wurfbainia villosa (cellulase-assisted) | Enzyme Dosage | 2.2% | nih.gov |

| Wurfbainia villosa (cellulase-assisted) | Enzymatic Hydrolysis Temperature | 49 °C | nih.gov |

| Wurfbainia villosa (cellulase-assisted) | Hydrolysis Duration | 73 min | nih.gov |

| Wurfbainia villosa (cellulase-assisted) | Material/Liquid Ratio | 1:10.7 mg/mL | nih.gov |

Impact of Solvent Polarity and Temperature

The polarity of the solvent used in extraction plays a significant role in the yield of this compound. In a study comparing different solvents for the extraction of compounds from Artemisia judaica, methanol (a polar solvent) yielded the highest amount of plant extract (4.8 g from 250 g of plant material) compared to chloroform (medium-polarity, 4.4 g) and hexane (non-polar, 4.1 g). nih.gov This suggests that the polarity of the solvent influences the quantity and nature of the extracted secondary metabolites. nih.gov Specifically for this compound, a study on Myristica fragrans demonstrated that the use of 70% ethanol led to a significantly higher yield compared to water, highlighting the importance of solvent selection. semanticscholar.org

Temperature is another critical factor, particularly in hydrodistillation and enzyme-assisted extraction methods. In the hydrodistillation of Salvia potentillifolia, it was observed that extraction methods without added heat yielded higher concentrations of this compound compared to high-temperature hydrodistillation and steam distillation. nih.govresearchgate.net Conversely, for enzyme-assisted extraction of Wurfbainia villosa leaves, the temperature has a dual effect. nih.govmdpi.com The extraction yield increased up to 50°C, peaking at this temperature, but then decreased as the temperature rose further due to the decline in cellulase activity. nih.govmdpi.com

Sample Preparation and Purification Strategies

Following extraction, the crude extract is often a complex mixture of various compounds. Therefore, sample preparation and purification are necessary steps to isolate this compound.

Fractional Distillation and Column Chromatography

Fractional distillation is a technique used to separate compounds with different boiling points. This method can be employed to recover this compound from an oily residue after initial extraction and solvent evaporation. google.com

Column chromatography is a versatile and widely used purification technique. google.com In this method, the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. google.commdpi.com Different solvents or solvent mixtures (eluents) are then used to separate the components based on their affinity for the stationary phase and their polarity. For instance, a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) (4:1) has been used as an eluent to purify an analytical sample of this compound. google.com In another example, essential oil from Prangos platychlaena was fractionated using column chromatography with solvents of different polarities to separate it into n-hexane and methanol fractions. nih.gov

Quantitative Analysis Method Validation

To ensure the accuracy and reliability of the quantification of this compound, the analytical method must be validated. This process typically involves demonstrating specificity, linearity, precision, and accuracy.

Development of Calibration Curves and Use of Internal Standards

A common approach for the quantification of this compound is the use of gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). nih.gov The development of calibration curves is a fundamental step in method validation for quantitative analysis. nih.govnchu.edu.tw This involves preparing a series of standard solutions of the pure compound at known concentrations and analyzing them to establish a linear relationship between the concentration and the instrumental response (e.g., peak area). nih.gov For example, a calibration curve for camphor, a related monoterpenoid, was constructed using concentrations ranging from 5.0 to 1000 µg/mL to determine the concentration of other volatile compounds. nih.gov

The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of the quantification. An internal standard is a compound with similar chemical properties to the analyte, which is added in a known amount to both the standard solutions and the samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This helps to compensate for variations in sample injection volume and other potential sources of error during the analysis. For the analysis of volatile compounds, including terpenoids, nonane (B91170) or decane (B31447) are often used as internal standards.

Method Limits of Detection and Quantification

The ability to detect and accurately quantify this compound, particularly at low concentrations in complex matrices such as essential oils and biological samples, is crucial for its study and application. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are determined experimentally and are influenced by the analytical technique employed, the matrix being analyzed, and the specific instrumental parameters.

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly utilized technique due to its high sensitivity and selectivity. The determination of LOD and LOQ for GC-MS methods often involves the analysis of a series of dilutions of a standard solution or is calculated based on the signal-to-noise ratio of the chromatogram. A typical approach defines the LOD as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. unizar.es

In a quality control study for the crude drug of Conyza filaginoides, a validated GC-MS method reported a limit of detection of 7.5 μg/mL and a limit of quantification of 22.8 μg/mL for its constituents, including this compound. tandfonline.com Another study focusing on the analysis of bioactive aroma compounds in essential oils determined the LOD and LOQ for terpinen-4-ol, a related monoterpenoid, to be 0.82 ng/g and 2.74 ng/g, respectively, using a headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. unizar.es While not specific to this compound, these values for a similar compound illustrate the high sensitivity achievable with modern analytical instrumentation.

The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, including the determination of LOD and LOQ. scielo.br One of the recommended methods is based on the standard deviation of the response and the slope of the calibration curve. The LOD is calculated as 3.3 times the standard deviation of the y-intercept of the regression line divided by the slope, and the LOQ is calculated as 10 times the standard deviation of the y-intercept divided by the slope. sepscience.com This approach provides a statistically robust estimation of the method's detection and quantification capabilities.

The following table summarizes the reported limits of detection and quantification for this compound and a related monoterpenoid from scientific literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and a Related Compound

| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | GC-MS | Crude Drug (Conyza filaginoides) | 7.5 μg/mL tandfonline.com | 22.8 μg/mL tandfonline.com |

| Terpinen-4-ol | HS-SPME-GC-MS | Essential Oil | 0.82 ng/g unizar.es | 2.74 ng/g unizar.es |

It is important to note that the LOD and LOQ are specific to the method and matrix for which they were determined. Factors such as instrument sensitivity, sample preparation efficiency, and the presence of interfering compounds in the matrix can all influence these values. Therefore, for any given analysis, it is essential to validate the method and determine the LOD and LOQ under the specific experimental conditions.

Future Research Directions and Applications in Synthetic Chemistry

Development of Novel Stereoselective Synthetic Pathways

The precise stereochemistry of cis-p-Menth-2-en-1-ol is crucial for its biological activity, necessitating highly selective synthetic routes. While several methods exist, future research will likely focus on improving efficiency, reducing environmental impact, and achieving higher enantiomeric purity.

Current synthetic strategies often start from other readily available terpenes. For instance, the (1S,4R) enantiomer has been synthesized from (S)-perillyl alcohol, while the racemic mixture can be prepared from (±)-cryptone. taylorfrancis.com Another route involves the base-mediated ring-opening of 7-oxabicyclo[4.1.0]heptane derivatives. chemicalbook.com However, these methods can have limitations regarding yield and stereocontrol.

Future advancements are anticipated in the following areas:

Enzymatic and Chemo-enzymatic Resolutions: Lipase-mediated kinetic resolutions have proven effective for separating stereoisomers of related p-menthane (B155814) structures. mdpi.com This approach could be adapted to resolve racemic this compound or its precursors with high fidelity. Future work could involve screening for more robust and selective enzymes and optimizing reaction conditions to create a scalable, green synthetic process.

Asymmetric Catalysis: The development of new chiral catalysts could enable the direct asymmetric synthesis of the desired stereoisomer from achiral or racemic starting materials. For example, adapting the highly cis-selective cyanohydrin formation seen in the synthesis of other p-menthanes, which uses a (R)-hydroxynitrile lyase (MeHNL) catalyst, could provide a novel and efficient pathway. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch methods.

| Starting Material | Key Reagents/Method | Product | Reported Purity/Notes | Reference |

|---|---|---|---|---|

| (S)-Perillyl alcohol | Multi-step synthesis | (1S,4R)-p-menth-2-en-1-ol (quercivorol) | 92.0% chemical purity, 96.0% optical purity | taylorfrancis.com |

| (±)-Cryptone | Not specified | Racemic this compound | 79.8% chemical purity, contained 4.1% trans isomer | taylorfrancis.com |

| (4S)-1-methyl-4-(1-methylethyl)-7-Oxabicyclo[4.1.0]heptane | Sodium 2-heptanoxide | This compound | Yields of 11-12% reported for related isomers | chemicalbook.com |

| (R)-Limonene | Not specified | (1R,4S)-p-menth-2-en-1-ol | 95.4% chemical purity, 96.1% optical purity | taylorfrancis.com |

Exploration of New Chemical Transformations for Advanced Materials

The drive for a circular economy has spurred research into using renewable feedstocks for polymer production. rsc.org Terpenes, due to their natural abundance and functionalized structures, are prime candidates to replace petroleum-derived monomers. researchgate.netresearchgate.net this compound, with its reactive hydroxyl group and a double bond within a robust cycloaliphatic ring, is a promising, yet largely unexplored, building block for advanced materials.

Future research directions include:

Sustainable Polymers: The hydroxyl group can act as an initiator for ring-opening polymerization of lactones like lactide, or as a monomer in polycondensation reactions to form polyesters and polyurethanes. nottingham.ac.ukrsc.org The alkene functionality offers a site for post-polymerization modification, allowing for the tuning of material properties or the attachment of other functional molecules. diva-portal.org Research is needed to explore the polymerization of this compound and characterize the resulting materials' thermal and mechanical properties.

Functional Coatings and Resins: The p-menthane backbone can impart desirable properties such as hydrophobicity, thermal stability, and UV resistance. researchgate.net By converting this compound into (meth)acrylate monomers, it could be incorporated into resins and coatings. This follows the successful use of other terpene derivatives like tetrahydrogeraniol and cyclademol in creating new acrylic polymers. ehu.es

Biomedical Materials: Many terpenes exhibit biological activity. Polymers derived from this compound could be investigated for applications in biomedical devices or drug delivery systems, leveraging the biocompatibility associated with natural products. nottingham.ac.uktaylorfrancis.com

Bioinspired Synthesis and Mimicry of Natural Processes

Nature provides a blueprint for the efficient and stereospecific synthesis of complex molecules. Bioinspired synthesis, which mimics these natural processes, offers a powerful strategy for green chemistry. ehu.es The biosynthesis of p-menthane monoterpenoids in plants like mint involves a series of enzymatic steps starting from geranyl diphosphate (B83284). researchgate.net

Future research can leverage these natural pathways:

Biotransformations: The use of whole-cell microorganisms (bacteria, fungi) or isolated enzymes to perform chemical transformations is a growing field. mdpi.com While the direct biosynthesis of this compound using engineered microbes has not been extensively reported, studies on related terpenes demonstrate the feasibility of this approach. For example, fungi and bacteria are known to hydroxylate and transform compounds like limonene (B3431351). mdpi.com Future work could focus on identifying the specific enzymes within organisms like Sequoia sempervirens that produce this compound and harnessing them in bioreactors for sustainable production.

Pathway Elucidation and Engineering: A deeper understanding of the biosynthetic pathway to this compound in both plants and insects is needed. By identifying the specific terpene synthases and cytochrome P450 enzymes involved, metabolic engineering could be used to create microbial strains that overproduce the compound. This would provide a renewable and potentially more cost-effective source than chemical synthesis.

Advanced Spectroscopic Probes for Mechanistic Insights

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic pathways and understanding biological function. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are routinely used to characterize this compound, more advanced methods can provide deeper insights. taylorandfrancis.comresearchgate.net

Future research would benefit from the application of:

In-Situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy allow for real-time monitoring of chemical reactions. This would enable researchers to observe transient intermediates, determine reaction kinetics, and gain a precise understanding of the stereochemical course of a synthesis as it happens.

Isotopic Labeling Studies: Synthesizing this compound with isotopic labels (e.g., ¹³C, ²H, ¹⁸O) would be a powerful tool. When used in conjunction with NMR or mass spectrometry, these labeled compounds can trace the metabolic fate of the molecule in biological systems, helping to elucidate the biosynthetic pathways in the organisms that produce it. acs.org

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can provide detailed information about the absolute configuration and conformation of chiral molecules in solution. Applying these methods could help to rapidly determine the stereochemical outcome of new synthetic methods and understand how the molecule interacts with chiral environments, such as enzyme active sites or pheromone receptors.

Q & A

Q. What analytical methods are recommended for quantifying cis-p-Menth-2-en-1-ol in plant-derived matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantification due to its sensitivity in separating volatile terpenoids. Calibration curves using purified standards are critical, with retention indices and spectral libraries (e.g., NIST) used for peak identification. Internal standards like nonane or decane improve accuracy in complex matrices .

Q. What structural characteristics distinguish this compound from its stereoisomers?

The compound’s IUPAC name, (1R,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol, defines its bicyclic structure with hydroxyl and methylidene groups. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemistry by analyzing coupling constants (e.g., axial vs. equatorial proton environments) and NOE correlations .

Q. Which extraction techniques optimize yield of this compound from botanical sources?

Hydrodistillation (Clevenger apparatus) and solvent extraction (e.g., hexane or dichloromethane) are common. Yield varies by plant organ—e.g., flowers of Alpinia zerumbet show higher concentrations than leaves or rhizomes. Post-extraction purification via fractional distillation or column chromatography enhances purity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high stereochemical purity?

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) in cyclization reactions can enhance enantiomeric excess (ee). Chiral stationary phase GC or HPLC validates purity, while X-ray crystallography confirms absolute configuration. Computational modeling (DFT) aids in predicting transition states for stereochemical control .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Systematic reviews (PRISMA guidelines) should assess methodological variability, such as differences in cell lines, dosing protocols, or solvent carriers. Replication studies under standardized conditions (e.g., OECD guidelines) and meta-analyses of dose-response relationships clarify inconsistencies .

Q. How can mechanistic studies differentiate this compound’s biological activity from co-occurring terpenoids?

Use knockout/reconstitution models (e.g., CRISPR-edited cell lines lacking specific receptors) to isolate target interactions. Competitive binding assays (SPR or ITC) and molecular docking simulations (AutoDock Vina) identify binding affinities and steric effects. Isotopic labeling tracks metabolic pathways in vivo .

Methodological Frameworks for Research Design

How to formulate a PICOT-compliant research question for studying this compound’s pharmacological effects?

- P (Population): In vitro neuronal cell models (e.g., SH-SY5Y).

- I (Intervention): Treatment with cis-p-Menth-2-en-1-ol (0.1–100 µM).

- C (Comparison): Untreated controls or structurally analogous compounds (e.g., trans-isomer).

- O (Outcome): Changes in oxidative stress markers (e.g., ROS, SOD activity).

- T (Time): 24–72 hr exposure. This framework ensures testable hypotheses and comparability across studies .

Q. What criteria ensure rigor in ethnopharmacological studies of this compound?

Apply the FINER criteria:

- Feasibility : Access to authenticated plant material (voucher specimens).

- Novelty : Focus on understudied mechanisms (e.g., epigenetic modulation).

- Ethics : Compliance with Nagoya Protocol for biodiversity resources.

- Relevance : Alignment with WHO priorities for natural product drug discovery .

Data Analysis and Reporting Standards

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Report yields, spectral data (NMR, IR, HRMS), and purity metrics (HPLC chromatograms).

- Deposit synthetic protocols in Supplementary Information, including troubleshooting steps (e.g., solvent optimization).

- Reference known compounds with CAS numbers and prior literature .

Q. What statistical approaches address variability in this compound’s bioactivity across studies?

Multivariate analysis (PCA or PLS-DA) identifies confounding variables (e.g., extraction solvent polarity). Dose-response meta-analyses (random-effects models) account for heterogeneity. Sensitivity analyses exclude outliers to assess robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.